Unii-65wvb6DB6D

Descripción general

Descripción

Natural product derived from plant source.

Aplicaciones Científicas De Investigación

Análisis de Síntesis

La síntesis del Ácido Acórico a menudo implica integrar la química y la biología para generar moléculas con propiedades físicas, químicas y biológicas definidas. Las estrategias pueden incluir la combinación de estrategias sintéticas naturales, moléculas y maquinaria biosintética con enfoques sintéticos tradicionales, permitiendo la generación de moléculas con propiedades únicas.

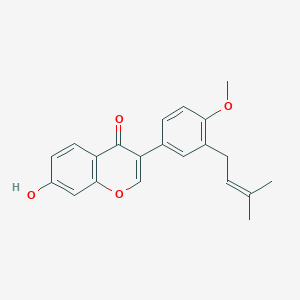

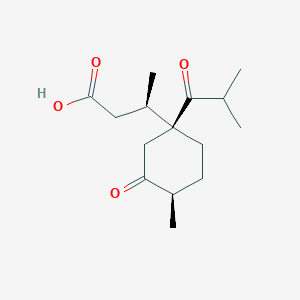

Análisis de la Estructura Molecular

Comprender la estructura molecular del Ácido Acórico es fundamental para comprender sus propiedades y comportamientos. La representación de estructuras químicas involucra varios métodos, incluyendo la nomenclatura y las tablas de conexión, con el Identificador Químico Internacional (InChI) ganando interés para un enfoque estandarizado.

Reacciones Químicas y Propiedades

Las reacciones químicas y propiedades del Ácido Acórico se clasifican y predicen mediante métodos computacionales, incluidas técnicas de aprendizaje automático. Estos enfoques permiten la categorización de reacciones sin la asignación explícita de centros reactivos y proporcionan información sobre la estructura molecular y electrónica, lo que influye en el comportamiento químico.

Análisis de las Propiedades Físicas

Las propiedades físicas del Ácido Acórico, como el comportamiento de fase, los puntos de fusión y la solubilidad, son cruciales para comprender cómo la sustancia interactúa con su entorno. Las técnicas de química computacional, como los cálculos de química cuántica, proporcionan predicciones detalladas de estas propiedades.

Análisis de las Propiedades Químicas

Las propiedades químicas, incluida la reactividad, la estabilidad y la toxicidad, son esenciales para desarrollar nuevos compuestos para diversas aplicaciones. Los avances en la planificación de la síntesis asistida por computadora (CASP) utilizan el aprendizaje automático para predecir estas propiedades del Ácido Acórico, lo que facilita el diseño de rutas de síntesis y la comprensión de las posibles transformaciones químicas.

Diseño de Antenas para Aplicaciones Inalámbricas

El Ácido Acórico se ha utilizado en el diseño de antenas de microcinta de alta ganancia para bandas WLAN y UNII. Esto incluye la Antena de Parche Basada en Anillos Rectangulares Alimentados por CPW, que proporciona operación de doble banda y se ha probado para frecuencias entre 2.20 a 2.65 GHz y 5.0 a 5.45 GHz, mostrando patrones de radiación estables y buenas características de pérdida de retorno.

Análisis Bioquímico

Biochemical Properties

Unii-65wvb6DB6D plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound has been shown to interact with cyclohexanepropanoic acid, affecting its reactivity and stability

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, altering their activity and stability . This binding can lead to the inhibition or activation of these enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its effects can diminish over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and metabolism . At higher doses, it can lead to significant changes in cellular processes, including alterations in gene expression and enzyme activity. Toxic or adverse effects have been observed at very high doses, indicating the importance of dosage control in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus . This localization is crucial for understanding the compound’s activity and function within cells.

Propiedades

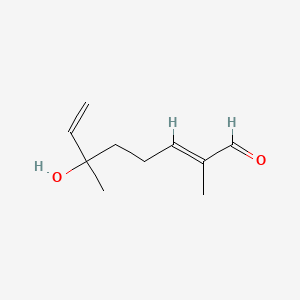

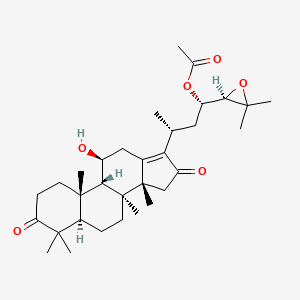

IUPAC Name |

(3R)-3-[(1S,4R)-4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18)/t10-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCYJNRYIRTQD-HFAKWTLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@](CC1=O)([C@H](C)CC(=O)O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208235 | |

| Record name | Acoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-06-9 | |

| Record name | rel-(βR,1S,4R)-β,4-Dimethyl-1-(2-methyl-1-oxopropyl)-3-oxocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5956-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5956-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65WVB6DB6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)

![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)

![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)